4-Fluoro-1H-indole-7-carbonitrile
Overview
Description
4-Fluoro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the fourth position and a cyano group at the seventh position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indole-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroaniline.
Formation of Indole Ring: The indole ring is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with a suitable ketone under acidic conditions.
Introduction of Cyano Group: The cyano group is introduced at the seventh position using a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The fluorine atom at the fourth position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted indoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
4-Fluoro-1H-indole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indole-7-carbonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
- 4-Fluoro-1H-indole-3-carboxaldehyde
- 4-Fluoro-1H-indole-2-carboxylic acid
- 4-Fluoro-1H-indole-5-carbonitrile
Comparison:
- Uniqueness: 4-Fluoro-1H-indole-7-carbonitrile is unique due to the specific positioning of the cyano group at the seventh position, which can influence its reactivity and biological activity.
- Chemical Properties: Similar compounds may have different reactivity and biological properties due to variations in the position and type of substituents on the indole ring.
Properties
IUPAC Name |
4-fluoro-1H-indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJUDBFNBBWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625895 | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313337-33-6 | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313337-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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